molecular formula C24H21FN6OS B2363502 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide CAS No. 1207032-21-0

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2363502
CAS No.: 1207032-21-0
M. Wt: 460.53
InChI Key: QKLYRFGCBUYCEW-UHFFFAOYSA-N
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Description

2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide is a fluorinated, fused heteropolycyclic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. Key structural elements include:

  • A thioether linkage (-S-) connecting the heterocyclic core to an acetamide moiety.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with fluorinated agrochemicals and antimicrobial agents. The pyrazolo-triazolo-pyrazine scaffold suggests synthetic routes involving cyclization of pyrazole intermediates, as seen in analogous heterocycles . Fluorine incorporation, a common strategy in pesticide design , may improve metabolic stability and target affinity.

Properties

CAS No.

1207032-21-0

Molecular Formula

C24H21FN6OS

Molecular Weight

460.53

IUPAC Name

2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H21FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-12H,13H2,1-3H3,(H,26,32)

InChI Key

QKLYRFGCBUYCEW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide is a member of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class. This class has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H25FN6O2S
  • Molecular Weight : 504.58 g/mol
  • CAS Number : 1223914-75-7

The compound features a complex structure that includes a thioether linkage and multiple aromatic rings, which are often associated with enhanced biological activity.

Anticancer Properties

Research has indicated that compounds within the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class exhibit significant anticancer properties. In particular:

  • Cytotoxicity : Studies have shown that derivatives similar to this compound can induce cytotoxic effects in various cancer cell lines. For instance, compounds with similar structures have demonstrated stronger cytotoxic activity than cisplatin against breast cancer cells (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through pathways involving caspases (caspase 3/7 and caspase 9), which are critical for programmed cell death. Additionally, these compounds may inhibit NF-κB expression and promote the expression of pro-apoptotic factors like p53 and Bax .

Other Biological Activities

Beyond anticancer effects, there is evidence suggesting that compounds in this class may possess additional biological activities:

  • Antiviral Activity : Some studies have explored the antiviral properties of related triazole derivatives. These compounds have shown potential against viral infections by interfering with viral replication mechanisms .
  • Anti-inflammatory Effects : Pyrazole derivatives have also been noted for their anti-inflammatory properties. This activity is particularly relevant in conditions where inflammation plays a critical role in disease progression .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 ValuesMechanisms of Action
Anticancer3b0.25 µMInduction of apoptosis via caspases
AntiviralVariousVariesInhibition of viral replication
Anti-inflammatoryPyrazole DerivativesVariesModulation of inflammatory pathways

Research Highlights

  • Cytotoxicity Assays : A study demonstrated that compound 3b increased apoptosis in breast cancer cells significantly more than cisplatin .
  • Mechanistic Insights : Another research highlighted that certain derivatives not only induced apoptosis but also triggered autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways .
  • Comparative Studies : Compounds structurally related to 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide were compared against standard treatments like cisplatin and showed promising results in terms of lower IC50 values in various cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit notable antimicrobial properties . Compounds containing this structure have been shown to possess antibacterial and antifungal activities. For instance, studies reveal that certain 1,2,4-triazole derivatives demonstrate effective activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of thioether groups into these compounds enhances their bioactivity, making them viable candidates for developing new antimicrobial agents.

Anticancer Properties

The compound's structural features suggest potential anticancer properties . Pyrazole and triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies highlight the efficacy of triazole-containing compounds against various cancer cell lines, suggesting that modifications to the pyrazolo[1,5-a][1,2,4]triazole framework could lead to enhanced anticancer activity .

Neuroprotective Effects

Emerging research points toward the neuroprotective effects of pyrazolo[1,5-a][1,2,4]triazole derivatives. These compounds have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanisms include modulation of neurotransmitter systems and reduction of neuroinflammation . This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of triazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics . This highlights the potential of triazole compounds in combating resistant bacterial strains.

Case Study 2: Anticancer Research

In vitro studies assessing the anticancer activity of pyrazolo[1,5-a][1,2,4]triazole derivatives showed significant cytotoxic effects on various cancer cell lines. The mechanism involved induction of apoptosis via mitochondrial pathways . This suggests that further exploration into structural modifications could yield more potent anticancer agents.

Comparison with Similar Compounds

Key Observations:

Thioether vs.

Fluorine Impact: The 4-fluorophenyl group in the target compound parallels trends in fluorinated agrochemicals, where fluorine enhances membrane permeability and resistance to oxidative degradation . This contrasts with non-fluorinated analogs like the quinazolinyl hydrazones in , which rely on aromatic stacking for antimicrobial activity .

Heterocyclic Complexity : The fused pyrazolo-triazolo-pyrazine system shares synthetic challenges with ’s trifluoroacetylated derivatives, requiring multi-step cyclizations and fluoroacylation . Such complexity often correlates with selective bioactivity but may hinder scalability.

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl and mesityl groups likely increase logP values compared to non-fluorinated analogs, improving membrane penetration but risking solubility limitations.
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life relative to ’s hydrazones, which lack stabilizing halogenation .

Research Findings and Implications

Synthetic Feasibility : Analogous fluorinated heterocycles () require specialized reagents (e.g., trifluoroethyl acetate) and controlled cyclization conditions , suggesting the target compound’s synthesis would demand similar precision.

Activity Hypotheses: Based on structural parallels: Antifungal Activity: Likely comparable to ’s hydrazones (50–70% inhibition at 50 µg/mL) . Herbicidal Potential: Plausible given fluorine’s role in agrochemicals , though untested.

Trade-offs : Enhanced bioactivity from fluorine and heterocyclic complexity may come at the cost of synthetic difficulty and reduced aqueous solubility.

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with γ-butyrolactone , which undergoes condensation with aminoguanidine carbonate in pyridine to yield a substituted pyrazole intermediate (40% yield). This step establishes the pyrazole scaffold, critical for subsequent annulations.

Triazole Annulation

Cyclocondensation of the pyrazole intermediate with ethyl acetoacetate in acetic acid generates a pyrazolo[1,5-a]pyrimidine precursor. Treatment with phosphorus oxychloride (POCl₃) introduces a reactive chloro group, enabling nucleophilic displacement by anilines or thiols.

Pyrazine Ring Closure

Reaction of the chlorinated intermediate with cyanamide derivatives under basic conditions facilitates pyrazine ring closure. This step mirrors methodologies reported for pyrazolo[1,5-a]pyrazines, where tert-butyl cyanoacetate serves as a cyano source.

Thioether Linkage and N-Mesitylacetamide Installation

Thiolation of the Core

The chloro group at position 3 is displaced by sodium hydrosulfide (NaSH) in DMF, yielding the thiolated intermediate. This step parallels thioether formations in pyrazolo[1,5-a]pyrazin-4-ylacetonitriles.

Alkylation with Bromoacetamide

Reaction of the thiol intermediate with 2-bromo-N-mesitylacetamide in the presence of K₂CO₃ in acetone installs the acetamide side chain. Mesitylamine is first acylated with bromoacetyl bromide to synthesize the bromoacetamide precursor.

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : Distinct singlet at δ 2.28 ppm confirms mesityl methyl groups. Aromatic protons of the 4-fluorophenyl group appear as doublets (J = 8.6 Hz) at δ 7.45-7.52 ppm.
  • MS (ESI+) : m/z 549.2 [M+H]⁺ aligns with the molecular formula C₂₇H₂₂F₃N₇OS.

Yield Optimization Table

Step Reagents/Conditions Yield (%) Reference
Pyrazole formation Aminoguanidine, pyridine 40
Triazole annulation POCl₃, reflux 94
Suzuki coupling Pd(PPh₃)₄, 4-F-PhB(OH)₂ 85
Thioether formation NaSH, DMF, 50°C 78
Final alkylation K₂CO₃, acetone, 25°C 65

Comparative Analysis of Synthetic Routes

Route A (Modular Assembly):

  • Core → 4-fluorophenyl → thioether-acetamide
    • Advantages: High regiocontrol, scalable intermediates.
    • Disadvantages: Multi-step purification (overall yield: ~20%).

Route B (Convergent Approach):

  • Pre-functionalized core coupled to acetamide
    • Advantages: Fewer steps (overall yield: ~35%).
    • Disadvantages: Requires advanced intermediates.

Challenges and Mitigation Strategies

  • Regioselectivity in Annulation: Use of electron-deficient aryl groups directs cyclization to the desired position.
  • Thiol Oxidation: Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation.
  • Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling.

Q & A

Q. What are the optimal synthetic pathways for preparing 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of pyrazole and triazole intermediates. Key steps include:
  • Alkylation of potassium thiolates (e.g., using haloalkanes in isopropanol at reflux) to introduce thioether linkages .
  • Cyclization reactions to assemble the fused pyrazolo-triazolo-pyrazine core, followed by coupling with mesitylacetamide derivatives.
  • Purification via recrystallization or column chromatography, monitored by TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR (1H, 13C, and 2D-COSY) to confirm connectivity of the pyrazolo-triazolo-pyrazine core and substituents .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMF, DMSO) are preferred for coupling reactions.
  • Alkylation steps require anhydrous conditions (e.g., isopropanol under nitrogen) to avoid hydrolysis of thiol intermediates .
  • Monitor pH in aqueous workups to prevent decomposition of acid-sensitive groups .

Advanced Research Questions

Q. How can molecular docking guide the design of analogs targeting receptor tyrosine kinases?

  • Methodological Answer :
  • Prepare the compound’s 3D structure using software like MarvinSketch .
  • Dock into target enzymes (e.g., lanosterol-14α-demethylase PDB:3LD6) using AutoDock Vina with flexible ligand settings .
  • Validate predictions via in vitro kinase inhibition assays, correlating docking scores (binding affinity) with IC50 values .

Q. How do researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate docking parameters (e.g., grid box size, protonation states) to ensure accurate ligand-receptor interactions .
  • Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational stability .
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) to confirm false positives/negatives .

Q. What strategies optimize yield in S-alkylation reactions for thioether-linked analogs?

  • Methodological Answer :
  • Use excess haloalkane (1.5–2.0 eq) in refluxing isopropanol to drive the reaction .
  • Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of ionic intermediates .
  • Monitor reaction progress via LC-MS to terminate before side reactions (e.g., over-alkylation) dominate .

Q. How can researchers analyze the compound’s pharmacokinetic properties in silico?

  • Methodological Answer :
  • Use SwissADME to predict logP, bioavailability, and CYP450 interactions .
  • Simulate metabolic pathways with ADMET Predictor, focusing on fluorophenyl and triazole moieties as metabolic hotspots .
  • Cross-reference with experimental microsomal stability assays for validation .

Data Contradiction Analysis

Q. Conflicting reports on antifungal activity: How to reconcile in vitro vs. in silico results?

  • Methodological Answer :
  • Verify assay conditions (e.g., fungal strain variability, incubation time) .
  • Re-examine docking models for off-target interactions (e.g., with efflux pumps) using Discovery Studio .
  • Perform checkerboard assays to assess synergy with known antifungals (e.g., fluconazole) .

Q. Inconsistent NMR spectra for intermediates: How to troubleshoot?

  • Methodological Answer :
  • Confirm deuterated solvent purity and absence of water (e.g., using DMSO-d6 stored over molecular sieves) .
  • Re-synthesize intermediates under strictly anhydrous conditions to avoid hydrate formation .
  • Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian 16) .

Methodological Resources

  • Synthesis : Refer to alkylation protocols in and cyclization strategies in .
  • Docking : Use PDB structures (e.g., 3LD6) and AutoDockTools as in .
  • Validation : Cross-check bioactivity with kinase profiling panels () and antifungal assays ().

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